Cas no 1554513-16-4 (3-(3-methanesulfonylphenyl)butanoic acid)

3-(3-methanesulfonylphenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methanesulfonylphenyl)butanoic acid
- 1554513-16-4
- EN300-1989986
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- Inchi: 1S/C11H14O4S/c1-8(6-11(12)13)9-4-3-5-10(7-9)16(2,14)15/h3-5,7-8H,6H2,1-2H3,(H,12,13)
- InChI Key: YJJXFHDCFXMANP-UHFFFAOYSA-N
- SMILES: S(C)(C1=CC=CC(=C1)C(C)CC(=O)O)(=O)=O
Computed Properties
- Exact Mass: 242.06128010g/mol
- Monoisotopic Mass: 242.06128010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.8Ų
- XLogP3: 1.3
3-(3-methanesulfonylphenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989986-0.05g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-1989986-0.5g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-1989986-5g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 5g |
$2235.0 | 2023-09-16 | ||
Enamine | EN300-1989986-10.0g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1989986-0.25g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1989986-2.5g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1989986-10g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 10g |
$3315.0 | 2023-09-16 | ||
Enamine | EN300-1989986-0.1g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1989986-1.0g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1989986-5.0g |
3-(3-methanesulfonylphenyl)butanoic acid |
1554513-16-4 | 5g |
$2981.0 | 2023-06-02 |
3-(3-methanesulfonylphenyl)butanoic acid Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on 3-(3-methanesulfonylphenyl)butanoic acid
3-(3-Methanesulfonylphenyl)Butanoic Acid: A Comprehensive Overview
The compound 3-(3-methanesulfonylphenyl)butanoic acid, identified by the CAS number 1554513-16-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis.
Recent studies have highlighted the importance of methanesulfonyl groups in modulating the pharmacokinetic profiles of bioactive compounds. The presence of this group in 3-(3-methanesulfonylphenyl)butanoic acid contributes to its stability and bioavailability, making it a promising candidate for various therapeutic interventions.
The synthesis of 3-(3-methanesulfonylphenyl)butanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways, including Suzuki coupling and Friedel-Crafts acylation, to optimize the production of this compound. These advancements have not only improved yield but also reduced the environmental footprint of the synthesis process.
In terms of biological activity, 3-(3-methanesulfonylphenyl)butanoic acid has shown potential as a modulator of cellular signaling pathways. Preclinical studies suggest that it may act as an agonist or antagonist for specific G-protein coupled receptors (GPCRs), which are critical targets in the treatment of cardiovascular diseases, inflammation, and neurodegenerative disorders.
The structural versatility of 3-(3-methanesulfonylphenyl)butanoic acid allows for further functionalization, enabling the creation of derivative compounds with enhanced pharmacological properties. For instance, researchers have appended additional functional groups to improve solubility or selectivity, paving the way for tailored therapeutic agents.
The application of computational chemistry tools has significantly accelerated the understanding of 3-(3-methanesulfonylphenyl)butanoic acid's interactions with biological systems. Molecular docking studies have provided insights into its binding affinities with key proteins, while quantum mechanical calculations have elucidated its electronic properties.
In conclusion, 3-(3-methanesulfonylphenyl)butanoic acid, with its unique chemical structure and promising biological profile, represents a valuable asset in contemporary drug discovery efforts. As research continues to unfold, this compound is expected to play a pivotal role in advancing novel therapeutic strategies across diverse medical fields.
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